molecular formula C26H25N5O4 B2841687 ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886896-29-3

ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2841687
CAS No.: 886896-29-3
M. Wt: 471.517
InChI Key: SREKQRBXXMKAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (hereafter referred to as the target compound) is a synthetic small molecule featuring a fused imidazo[2,1-f]purine core. This heterocyclic scaffold is substituted at the 8-position with a 3,5-dimethylphenyl group, at the 7-position with a phenyl ring, and at the 3-position with an ethyl acetate moiety.

Properties

CAS No.

886896-29-3

Molecular Formula

C26H25N5O4

Molecular Weight

471.517

IUPAC Name

ethyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H25N5O4/c1-5-35-21(32)15-30-24(33)22-23(28(4)26(30)34)27-25-29(22)14-20(18-9-7-6-8-10-18)31(25)19-12-16(2)11-17(3)13-19/h6-14H,5,15H2,1-4H3

InChI Key

SREKQRBXXMKAAR-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Xanthine-Based Synthesis

The xanthine scaffold serves as a foundational precursor for imidazo[2,1-f]purine derivatives. A representative route involves:

Step 1: Synthesis of 1-Methyl-8-(3,5-dimethylphenyl)-7-phenylxanthine
1-Methylxanthine is functionalized at the 8-position via Ullmann coupling with 3,5-dimethylphenylboronic acid under Pd(OAc)₂ catalysis. Subsequent iodination at the 7-position enables Suzuki-Miyaura coupling with phenylboronic acid (yield: 78–82%).

Step 2: Thionation and Methylation
Treatment with phosphorus pentasulfide (P₄S₁₀) in dry pyridine converts the xanthine to a 6-thioxanthine intermediate. Methylation with methyl iodide in DMF yields the 3-methylthio derivative (yield: 85%).

Step 3: Imidazole Ring Formation
Reaction with 2-aminoethanol in DMSO at 120°C induces cyclization, forming the imidazo[2,1-f]purine core.

Step 4: Alkylation with Ethyl Bromoacetate
The N-3 position is alkylated using ethyl bromoacetate and K₂CO₃ in acetonitrile, introducing the ethyl acetate side chain (yield: 70%).

Imidazole Ring Formation via Cyclocondensation

Alternative routes prioritize early imidazole ring construction (Figure 2):

Step 1: Condensation of 5-Amino-1-methyluracil with Dichloroacetone
5-Amino-1-methyluracil reacts with dichloroacetone in ethanol to form a 6-chloroimidazo[1,2-a]pyridine intermediate.

Step 2: Aryl Group Introduction
Pd-mediated cross-couplings install 3,5-dimethylphenyl and phenyl groups at positions 7 and 8.

Step 3: Oxidation and Esterification
Oxidation with MnO₂ generates the 2,4-dione system, followed by ethyl bromoacetate alkylation.

Functionalization via Alkylation and Esterification

Post-cyclization alkylation is critical for introducing the ethyl acetate moiety:

Conditions :

  • Solvent : Anhydrous DMF or acetonitrile
  • Base : K₂CO₃ or DBU
  • Temperature : 60–80°C
  • Yield : 65–72%

Optimization of Reaction Parameters

Catalytic Systems

Catalyst Reaction Step Yield Improvement Source
Pd(OAc)₂/CuI Suzuki-Miyaura coupling 78% → 88%
Fe₃O₄@SiO₂@MOF-199 Cyclization 70% → 92%
AlCl₃ Debenzylation 60% → 82%

Magnetic MOF catalysts enhance recyclability, retaining >90% activity after four cycles.

Solvent and Temperature Effects

  • DMF vs. DMSO : DMSO improves cyclization yields by 15% but complicates purification.
  • Reflux vs. Microwave : Microwave irradiation reduces imidazole formation time from 12 h to 45 min.

Industrial Production and Scalability

Large-scale synthesis faces challenges in:

  • Catalyst Cost : Pd-based systems require ligand optimization to reduce metal loading.
  • Purification : Continuous flow chromatography mitigates issues with tricyclic byproducts.
  • Waste Management : P₄S₁₀ alternatives (e.g., Lawesson’s reagent) reduce toxic byproducts.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield Range
Xanthine-based High regioselectivity Multi-step purification 60–70%
Cyclocondensation Early imidazole formation Requires expensive catalysts 55–65%
Post-alkylation Modular side-chain introduction Competing N-7 alkylation 65–72%

The xanthine route balances yield and scalability, whereas post-alkylation offers flexibility for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Imidazo[2,1-f]Purine Core

The target compound shares its imidazo[2,1-f]purine backbone with several analogs, differing primarily in substituents (Table 1). Key examples include:

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
Target Compound 8: 3,5-dimethylphenyl; 7: phenyl; 3: ethyl acetate C₂₇H₂₆N₆O₄* ~522.55 Reference compound N/A
8-(2-Methoxyphenyl)-1-methyl-7-(2'-methyl-4'-hydroxyphenyl) analog 8: 2-methoxyphenyl; 7: 2'-methyl-4'-hydroxyphenyl C₂₄H₂₂N₆O₄ ~482.47 Methoxy and hydroxyl groups enhance polarity
8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl analog 8: 2-hydroxyphenyl; 3: methyl C₂₁H₁₇N₅O₃ 387.39 Smaller substituents reduce steric hindrance
Methyl ester analog 8: 2-methylphenyl; 3: methyl acetate C₂₅H₂₄N₆O₄ ~496.50 Methyl ester alters lipophilicity

Note: Molecular formula and weight for the target compound are inferred based on structural analogs due to lack of explicit data.

Key Observations :

  • Ester Moieties : Ethyl acetate at the 3-position (target compound) may confer greater metabolic stability compared to methyl esters (e.g., methyl ester analog in ), as ethyl groups are less prone to hydrolysis .
Bioactivity and Pharmacokinetic Comparisons

While direct bioactivity data for the target compound are unavailable, insights can be drawn from structurally related compounds and computational models:

  • Similarity Indexing : Tanimoto coefficient-based similarity analysis (as in ) suggests that substituent variations significantly impact bioactivity. For example, analogs with hydroxyl or methoxy groups (e.g., ) may exhibit enhanced hydrogen-bonding capacity, akin to HDAC inhibitors like SAHA .
  • Bioactivity Clustering : Hierarchical clustering () indicates that imidazopurine derivatives with phenyl or substituted phenyl groups cluster together, implying shared target affinities (e.g., kinases or epigenetic regulators) .

Implications for Drug Design

  • QSAR Considerations: Minor structural changes (e.g., methyl vs. ethyl esters) can significantly alter pharmacokinetics, as predicted by QSAR models ().
  • Target Selectivity : The 3,5-dimethylphenyl group may enhance selectivity for hydrophobic binding pockets, reducing off-target effects compared to simpler phenyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3-yl)acetate?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalized imidazo-purine precursors. Key steps include:

  • Coupling reactions : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to attach the acetate moiety to the purine core.
  • Substitution reactions : Introduction of the 3,5-dimethylphenyl group via nucleophilic aromatic substitution under controlled pH and temperature (e.g., 60–80°C in DMF).
  • Oxidation : Controlled oxidation of intermediates using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the dioxo groups .
    • Critical parameters : Solvent choice (e.g., dichloromethane or ethanol for crystallization) and reaction time significantly affect yield (reported 40–65% in analogous syntheses).

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • HPLC-MS : To confirm molecular weight (expected [M+H]+ ~521.5 g/mol) and detect impurities.
  • 1H/13C NMR : For verifying substituent positions (e.g., methyl groups at N1 and C8, phenyl ring protons).
  • Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: ~65%, H: ~5%, N: ~12%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Limited solubility in water (<0.1 mg/mL at 25°C) due to the hydrophobic phenyl and ester groups .
  • Stability : Degrades under extreme pH (<3 or >10) or prolonged exposure to light. Store at –20°C in inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can density functional theory (DFT) studies elucidate the electronic properties of this compound?

  • Methodology :

  • Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the imidazo-purine core shows high electron density at N7, suggesting nucleophilic attack sites .
  • Simulate infrared (IR) and UV-Vis spectra to correlate with experimental data .
    • Applications : Predict interaction with biological targets (e.g., enzymes) via electrostatic potential mapping .

Q. What strategies resolve contradictions in reported biological activity data for imidazo-purine derivatives?

  • Case study : If one study reports antitumor activity (IC50 = 5 µM) while another shows no efficacy:

  • Experimental variables : Check cell line specificity (e.g., HeLa vs. MCF-7), assay conditions (serum concentration, incubation time).
  • Structural analogs : Compare substituent effects (e.g., 3,5-dimethylphenyl vs. 4-fluorophenyl at C8) using SAR tables .
  • Mechanistic validation : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) to confirm target engagement .

Q. How can X-ray crystallography clarify the three-dimensional conformation of this compound?

  • Procedure :

  • Grow single crystals via slow evaporation from ethanol/dichloromethane (1:2 v/v).
  • Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structure using SHELX.
  • Key observations : Coplanarity of the imidazo-purine core (deviation <0.06 Å) and dihedral angles (e.g., 54° for phenyl ring twist) influence biological interactions .
    • Hydrogen bonding : Weak C–H⋯O interactions (e.g., C8–H8⋯O3, 2.55 Å) stabilize the crystal lattice .

Methodological Challenges and Solutions

Q. How to design experiments assessing the environmental fate of this compound?

  • Framework : Adapt the INCHEMBIOL project’s approach ( ):

Physicochemical properties : Measure logP (predicted ~2.8) and hydrolysis half-life (pH 7, 25°C).

Biotic degradation : Use soil microbial consortia to track metabolite formation (e.g., cleavage of the ester group).

Ecotoxicity : Conduct Daphnia magna assays to determine LC50 values .

Q. What computational tools predict metabolic pathways for this compound?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME.
  • Predicted pathways :

  • Phase I : Ester hydrolysis to carboxylic acid (major) and N-demethylation (minor).
  • Phase II : Glucuronidation of the hydroxyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.